molecular formula C10H19N3O3Si B14393013 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole CAS No. 89422-94-6

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole

Cat. No.: B14393013
CAS No.: 89422-94-6
M. Wt: 257.36 g/mol
InChI Key: XLMBABNGMUUPEF-UHFFFAOYSA-N
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Description

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a methyl group at the 2-position, a nitro group at the 5-position, and a trimethylsilyloxypropyl group at the 1-position. Imidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science .

Preparation Methods

The synthesis of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole can be achieved through various synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. The reaction conditions are mild, allowing for the inclusion of various functional groups . Another approach is the Debus-Radziszewski synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde . Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it serves as a probe for studying enzyme mechanisms and as a ligand in metal coordination complexes. In medicine, derivatives of this compound have shown potential as antimicrobial and anticancer agents . In industry, it is used in the development of new materials with unique properties .

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The trimethylsilyloxypropyl group enhances the compound’s solubility and stability, facilitating its biological activity .

Comparison with Similar Compounds

Similar compounds to 2-Methyl-5-nitro-1-{2-[(trimethylsilyl)oxy]propyl}-1H-imidazole include 2-Methyl-5-nitroimidazole and 2-Nitroimidazole. These compounds share the imidazole core structure but differ in their substituents. The presence of the trimethylsilyloxypropyl group in this compound provides unique properties such as increased solubility and stability, distinguishing it from its analogs .

Properties

CAS No.

89422-94-6

Molecular Formula

C10H19N3O3Si

Molecular Weight

257.36 g/mol

IUPAC Name

trimethyl-[1-(2-methyl-5-nitroimidazol-1-yl)propan-2-yloxy]silane

InChI

InChI=1S/C10H19N3O3Si/c1-8(16-17(3,4)5)7-12-9(2)11-6-10(12)13(14)15/h6,8H,7H2,1-5H3

InChI Key

XLMBABNGMUUPEF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(N1CC(C)O[Si](C)(C)C)[N+](=O)[O-]

Origin of Product

United States

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